5-bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline
Description
Molecular Formula: C₁₃H₁₃BrN₂O
Molecular Weight: 293.16 g/mol
Structural Features:
- A bromine atom at the 5-position and a methoxy group at the 2-position of the aniline ring.
- A pyridin-4-ylmethyl substituent attached to the aniline nitrogen.
Key Properties: - Basicity: The pyridine ring introduces a pKa ~5, enhancing water solubility compared to non-aromatic analogs .
- Reactivity: The electron-donating methoxy group and electron-withdrawing bromine create a polarized aromatic system, facilitating nucleophilic/electrophilic reactions .
- Applications: Primarily explored in medicinal chemistry for targeting receptors with aromatic nitrogen interactions, such as kinase inhibitors .
Properties
IUPAC Name |
5-bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-17-13-3-2-11(14)8-12(13)16-9-10-4-6-15-7-5-10/h2-8,16H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFWZAFLWLEICP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)NCC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the compound’s biological activity, including its mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
The compound features a bromine atom and a methoxy group attached to an aniline structure, with a pyridinylmethyl substituent. This unique arrangement contributes to its biological properties.
The biological activity of this compound is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to physiological effects such as:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains.
- Anticancer Activity : It may inhibit the proliferation of cancer cells by targeting specific signaling pathways.
Biological Activity Overview
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Antimicrobial | Gram-positive and Gram-negative bacteria | Inhibition of growth | |
| Anticancer | Tumor cell lines | Cytotoxic effects | |
| Analgesic | Pain models | Pain relief |
Case Studies and Research Findings
- Antimicrobial Studies : Research indicated that this compound exhibits significant antimicrobial properties. It demonstrated effective Minimum Inhibitory Concentration (MIC) values against various strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in treating infections .
- Cytotoxicity in Cancer Models : In vitro studies revealed that the compound could inhibit the growth of several cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colon cancer). The cytotoxic effects were attributed to its ability to induce apoptosis in these cells .
- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound may interfere with cellular pathways related to cell proliferation and survival. It is hypothesized that the bromine substituent enhances the lipophilicity of the molecule, facilitating better membrane penetration and interaction with intracellular targets .
Comparative Analysis with Related Compounds
To understand the relative effectiveness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound | Activity Type | Effectiveness (IC50) |
|---|---|---|
| This compound | Antimicrobial | Moderate |
| 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide | Analgesic | Promising |
| Pyrazole derivatives | Antitumor | High |
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 5-bromo-2-methoxy-N-(pyridin-4-ylmethyl)aniline may exhibit potent anticancer properties, particularly against various forms of cancer mediated by epidermal growth factor receptor (EGFR) mutations. For instance, certain derivatives have shown effectiveness against mutant forms of EGFR associated with cancers such as lung cancer, breast cancer, and colorectal cancer .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Lung Cancer | EGFR Inhibition | |
| Compound B | Breast Cancer | EGFR Mutant Targeting | |
| Compound C | Colorectal Cancer | Cell Proliferation Inhibition |
Dual Orexin Receptor Agonists
The compound's structural features allow it to be explored as a potential dual orexin receptor agonist. This application is particularly relevant for conditions like narcolepsy, where orexin deficiency plays a critical role. Modifications to the pyridine group have been shown to enhance potency at orexin receptors, indicating that similar compounds could be developed for therapeutic use .
Synthetic Pathways
The synthesis of this compound typically involves the reaction of 4-bromoaniline with pyridine derivatives under specific conditions to yield the desired product. The use of various solvents and catalysts can influence the yield and purity of the final compound .
Table 2: Synthesis Conditions for Related Compounds
| Step | Reagents Used | Conditions | Yield (%) |
|---|---|---|---|
| Step 1 | 4-Bromoaniline + Pyridine | Reflux in Ethanol | 73% |
| Step 2 | Intermediate + Base (K2CO3) | Acetone, Heat | Varies |
Case Study: EGFR Inhibition
In a study focused on the development of new EGFR inhibitors, researchers synthesized a series of anilino-pyrimidine compounds, including derivatives related to this compound. These compounds were tested for their ability to inhibit various EGFR mutants, demonstrating significant potency against resistant strains commonly observed in clinical settings .
Case Study: Orexin Receptor Modulation
Another investigation examined the effects of pyridine-substituted anilines on orexin receptors. The study found that specific substitutions on the pyridine ring led to enhanced receptor activation, suggesting potential applications in treating sleep disorders .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights structural differences and their implications:
| Compound Name | Structural Features | Key Differences vs. Target Compound | Applications | References |
|---|---|---|---|---|
| 5-Bromo-2-methoxy-N-((tetrahydro-2H-pyran-4-yl)methyl)aniline | Tetrahydro-2H-pyran (THP) substituent instead of pyridine | - Reduced basicity (no aromatic N). - Lower water solubility. - Increased steric bulk. |
Coordination chemistry, non-biological scaffolds | |
| 2-Bromo-4-methoxy-N-methylaniline | Lacks pyridine; methyl group on N | - Simpler structure with fewer H-bonding sites. - Reduced potential for receptor interactions. |
Intermediate in organic synthesis | |
| 4-Bromo-5-methoxy-2-nitro-N-propylaniline | Nitro group at 2-position; propylamine substituent | - Higher reactivity (nitro group). - Increased steric hindrance. - Potential toxicity concerns. |
Explosives research, dye synthesis | |
| N-Benzyl-5-bromo-2-methoxy-4-methylaniline | Benzyl and methyl groups on aniline | - Enhanced lipophilicity (benzyl group). - Altered electronic effects (methyl at 4-position). |
Materials science, hydrophobic coatings | |
| 3-(5-Bromo-4-methylpyridin-2-yl)aniline | Methyl group on pyridine ring; aniline linked to pyridine | - Improved metabolic stability (methyl group). - Altered binding affinity in enzyme assays. |
Anticancer drug candidates |
Physicochemical Properties
| Property | Target Compound | 2-((5-Bromopyrimidin-2-yl)oxy)aniline | 4-Bromo-5-methoxy-2-nitro-N-propylaniline |
|---|---|---|---|
| Water Solubility | Moderate (pyridine) | Low (pyrimidine) | Very low (nitro group) |
| LogP | ~2.8 | ~3.5 | ~4.1 |
| Thermal Stability | Stable up to 200°C | Decomposes at 150°C | Unstable (explosive potential) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
